Regiochemical Differentiation: 3-Carboxylic Acid vs. 4-Carboxylic Acid Isomer
The 3-carboxylic acid regioisomer (target compound) places the carboxylate on a carbon adjacent to the sulfone-bearing sulfur, whereas the commercially available 4-carboxylic acid isomer (CAS 2287300-30-3) positions it one carbon further within the ethylene bridge. This regiochemical difference alters the spatial trajectory of the carboxylic acid vector relative to the bicyclic core, which is critical for target engagement in structure-based drug design . The target compound has a computed XLogP3 of 0.2 , while the 4-isomer's lipophilicity value is not publicly reported in authoritative databases, preventing direct comparison but reinforcing the need for experimental validation when selecting between isomers.
| Evidence Dimension | Carboxylic acid substitution position (regiochemistry) |
|---|---|
| Target Compound Data | 3-carboxylic acid; XLogP3 = 0.2; MW = 205.23 g/mol |
| Comparator Or Baseline | 4-carboxylic acid isomer (CAS 2287300-30-3); purity ≥95% from Biosynth |
| Quantified Difference | Regioisomeric shift of carboxylate attachment by one carbon position within the bicyclic framework. |
| Conditions | Computed physicochemical properties (PubChem); commercial supplier specification. |
Why This Matters
Procurement must specify the 3-carboxylic acid regioisomer explicitly, as ordering the 4-isomer will deliver a compound with a different spatial presentation of the key functional group, potentially invalidating structure-activity relationship (SAR) studies.
- [1] PubChem Compound Summary CID 121552474: 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid. View Source
